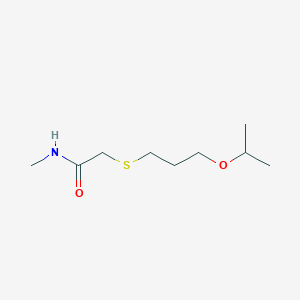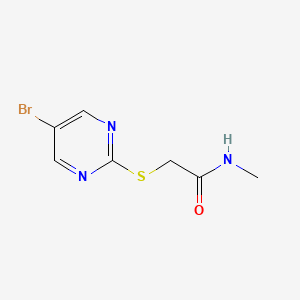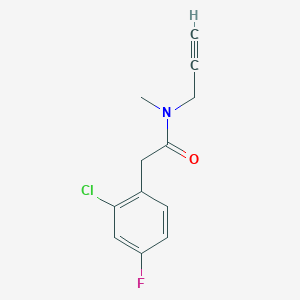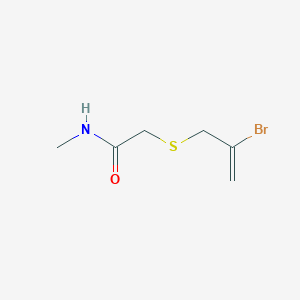
N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide, also known as MPSPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MPSPA is a sulfhydryl-containing compound that can be synthesized using a few different methods.
作用機序
The mechanism of action of N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in the synthesis of glutathione, an important antioxidant in the body. N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide can increase the levels of glutathione in cells, which can help protect against oxidative stress. N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide has also been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which can lead to anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide in lab experiments is that it is relatively easy to synthesize and purify. N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of sulfhydryl-containing compounds. However, one limitation of using N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are a number of future directions for research on N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide. One area of research could focus on further elucidating its mechanism of action, which could help identify new targets for drug development. Another area of research could focus on developing new synthetic methods for N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide that are more efficient or produce higher yields. Finally, research could focus on testing the efficacy of N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide in animal models of cancer and other diseases to determine its potential as a therapeutic agent.
Conclusion
In conclusion, N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide is a sulfhydryl-containing compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Although its mechanism of action is not fully understood, it is a promising tool for studying the effects of sulfhydryl-containing compounds. Future research on N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide could lead to the development of new treatments for cancer and other diseases.
合成法
N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide can be synthesized using a few different methods, but the most common one involves the reaction of N-methylacetamide with 3-bromopropyl 2-propanol in the presence of sodium hydride. The resulting product is then treated with thiourea to yield N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide. This method has been shown to yield high purity N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide with good yields.
科学的研究の応用
N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo. N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the development of new treatments for inflammatory diseases.
特性
IUPAC Name |
N-methyl-2-(3-propan-2-yloxypropylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)12-5-4-6-13-7-9(11)10-3/h8H,4-7H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRUBVZWULLGQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCSCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-methoxypyridin-2-yl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]methanamine](/img/structure/B6625996.png)
![4-[[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B6626001.png)


![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole](/img/structure/B6626040.png)
![1-[(2-methyltetrazol-5-yl)methyl]-4-[3-(trifluoromethoxy)phenyl]-3,6-dihydro-2H-pyridine](/img/structure/B6626050.png)
![2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B6626052.png)

![N-[3-(benzimidazol-1-ylmethyl)phenyl]-1-(ethoxymethyl)cyclopropane-1-carboxamide](/img/structure/B6626081.png)
![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)